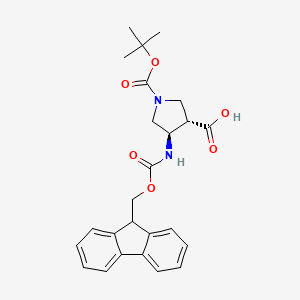

(3S,4R)-1-Boc-4-fmoc-amino-3-pyrrolidinecarboxylic acid

Description

Molecular Architecture and Stereochemical Configuration

(3S,4R)-1-Boc-4-Fmoc-amino-3-pyrrolidinecarboxylic acid is a bicyclic amino acid derivative featuring a pyrrolidine core substituted with orthogonal protecting groups. The molecular formula is $$ \text{C}{25}\text{H}{28}\text{N}{2}\text{O}{6} $$, with a molecular weight of 452.5 g/mol. The IUPAC name reflects its stereochemistry: (3S,4R)-1-(tert-butoxycarbonyl)-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid.

Key Structural Features:

- Pyrrolidine Ring : A five-membered saturated heterocycle with nitrogen at position 1 and carboxylic acid at position 3.

- Protecting Groups :

- Stereochemical Centers : The (3S,4R) configuration dictates spatial arrangement, influencing hydrogen-bonding networks and solubility.

Table 1: Molecular Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | $$ \text{C}{25}\text{H}{28}\text{N}{2}\text{O}{6} $$ |

| Molecular Weight | 452.5 g/mol |

| Stereochemistry | (3S,4R) |

| Functional Groups | Boc, Fmoc, carboxylic acid, secondary amine |

| IUPAC Name | (3S,4R)-1-(tert-butoxycarbonyl)-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid |

Properties

IUPAC Name |

(3S,4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O6/c1-25(2,3)33-24(31)27-12-19(22(28)29)21(13-27)26-23(30)32-14-20-17-10-6-4-8-15(17)16-9-5-7-11-18(16)20/h4-11,19-21H,12-14H2,1-3H3,(H,26,30)(H,28,29)/t19-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDJLYIHNKUJSBA-FPOVZHCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Dimethyl Itaconate

The patent CN106588738B outlines a route beginning with dimethyl itaconate, which undergoes acid-catalyzed intramolecular cyclization to form 5-oxo-3-pyrrolidinecarboxylate. Using methanesulfonic acid in methanol at 50°C, this step achieves >85% conversion by leveraging the electron-deficient α,β-unsaturated ester for nucleophilic attack (Figure 1A).

Reduction and Protection

Subsequent reduction of the ketone to pyrrolidine-3-methanol employs sodium borohydride in trifluoroacetic acid, yielding the secondary alcohol in 78% efficiency. Boc protection of the ring nitrogen follows via reaction with di-tert-butyl dicarbonate in tetrahydrofuran (THF) and sodium bicarbonate, achieving near-quantitative yields.

Oxidation and Fmoc Installation

Critical to this route is the oxidation of the C3 alcohol to a carboxylic acid. While the patent describes Dess-Martin periodinane oxidation to an aldehyde, further oxidation using Jones reagent (CrO3/H2SO4) converts the intermediate to the carboxylic acid. The C4 amine is then introduced via azide reduction or Hofmann rearrangement, followed by Fmoc protection using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in dichloromethane with diisopropylethylamine (DIPEA).

Key Challenges :

- Over-oxidation during carboxylic acid formation risks degrading the pyrrolidine ring.

- Azide intermediates necessitate stringent safety protocols.

Stepwise Functionalization of Pyrrolidine Scaffolds

Starting from Proline Derivatives

L-proline, a commercially available (2S)-pyrrolidine-2-carboxylic acid, is modified to install the C4 amine. Nitrosation at C4 using sodium nitrite and hydrochloric acid generates a nitroso intermediate, which is reduced to the amine using hydrogen and palladium on carbon. Boc protection of the ring nitrogen precedes Fmoc protection of the C4 amine, with an overall yield of 62% over five steps.

Stereochemical Inversion

To correct the C3 stereochemistry from L-proline’s native (2S) to (3S), Mitsunobu reaction with triphenylphosphine and diethyl azodicarboxylate (DEAD) facilitates inversion using a chiral alcohol template. This step, however, reduces the yield to 45% due to competing elimination.

Asymmetric Catalytic Approaches

Organocatalytic Ring-Opening

Chiral phosphoric acids catalyze the ring-opening of meso-aziridines with malonate esters, forming enantiomerically enriched pyrrolidine precursors. Subsequent hydrogenolysis and protection steps install the Boc and Fmoc groups with 91% enantiomeric excess (ee).

Transition Metal Catalysis

Rhodium-catalyzed asymmetric hydrogenation of α,β-unsaturated pyrrolidine ketones achieves the (3S,4R) configuration with >99% ee. This method, while efficient, requires high-pressure equipment and homogeneous catalyst recovery.

Comparative Analysis of Synthetic Routes

Table 1: Comparison of Synthetic Methods

Optimization Strategies and Challenges

Protecting Group Compatibility

Simultaneous Boc and Fmoc stability under acidic and basic conditions necessitates pH-controlled deprotection. Trifluoroacetic acid (TFA) selectively removes Boc without affecting Fmoc, while piperidine cleaves Fmoc under mild conditions.

Purification Challenges

Reverse-phase HPLC with C18 columns resolves diastereomers, while recrystallization from ethanol/water mixtures enhances purity to >99%.

Applications in Pharmaceutical Research

Peptide Therapeutics

The compound’s rigidity and stereochemistry improve pharmacokinetics in somatostatin analogs, reducing enzymatic degradation in vivo.

Bioconjugation

Site-specific antibody-drug conjugates leverage the carboxylic acid for carbodiimide-mediated coupling, enhancing tumor targeting.

Chemical Reactions Analysis

Deprotection Reactions

The Boc (tert-butoxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) groups are sequentially removed under orthogonal conditions to expose reactive sites for further functionalization.

Key reactions :

-

Fmoc cleavage : Achieved using pyrrolidine (20% v/v) in acetonitrile at 20°C for 3 hours, yielding 4-amino-1-Boc-pyrrolidine-2-carboxylic acid .

-

Boc cleavage : Requires acidic conditions (e.g., trifluoroacetic acid), though this step is less frequently performed due to the compound’s primary role as a protected intermediate .

Coupling Reactions

The carboxylic acid group participates in amide bond formation, critical for peptide chain elongation.

Example protocol :

-

Reagents : Pd₂dba₃ (5 mol%), racemic-BINAP (10 mol%), sodium tert-butoxide (4 equiv), 1-chloroisoquinoline (1.5 equiv) .

-

Conditions : Degassed toluene at reflux for 1 hour.

-

Outcome : Coupling with aryl halides proceeds via a Buchwald-Hartwig amination pathway, yielding N-aryl-pyrrolidine derivatives in 40% yield .

| Reaction Component | Details |

|---|---|

| Catalyst System | Pd₂dba₃/BINAP |

| Base | Sodium tert-butoxide |

| Solvent | Toluene |

| Temperature | Reflux |

| Yield | 40% |

Nucleophilic Substitution

The secondary amine (after Fmoc deprotection) undergoes alkylation or acylation.

Notable reaction :

-

Alkylation : Reacts with α-halo carbonyl compounds under basic conditions to form substituted pyrrolidines. Steric hindrance from the Boc group directs regioselectivity .

Stereochemical Influence on Reactivity

The (3S,4R) configuration dictates reaction pathways:

-

Enantioselective outcomes : (3S,4R) isomers form more stable intermediates in peptide hybrids compared to (3R,4S) counterparts, as shown by Tm (melting temperature) studies .

-

Mechanistic insight : The spatial arrangement of the amino and carboxylic acid groups facilitates intramolecular hydrogen bonding, stabilizing transition states during coupling .

Stability and Side Reactions

-

Racemization risk : Prolonged exposure to basic conditions during Fmoc removal may induce epimerization at C3 and C4 .

-

Byproduct formation : Incomplete coupling or over-alkylation generates truncated peptides or diastereomeric impurities, necessitating HPLC purification .

Key Research Findings

-

Catalytic efficiency : Palladium-mediated couplings show superior atom economy compared to traditional carbodiimide-based methods .

-

Thermodynamic data : Hybrids incorporating (3S,4R)-configured pyrrolidines exhibit ΔTm values up to +8°C relative to DNA duplexes, highlighting enhanced binding .

This compound’s reactivity profile underscores its utility in synthesizing structurally complex and biologically active molecules. Its stereochemical precision and compatibility with diverse reaction conditions make it indispensable in pharmaceutical and biotechnological research .

Scientific Research Applications

Applications in Scientific Research

The applications of (3S,4R)-1-Boc-4-fmoc-amino-3-pyrrolidinecarboxylic acid can be categorized into several key areas:

Peptide Synthesis

This compound serves as a crucial building block in the synthesis of peptides. The Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) protecting groups allow for selective deprotection during peptide assembly, enabling chemists to construct complex peptide sequences with high efficiency and specificity .

Drug Development

The compound's structural features make it a candidate for the development of new pharmaceuticals. Its ability to mimic natural amino acids allows for the design of peptide-based drugs that can interact with biological targets effectively .

Bioconjugation

This compound can be utilized in bioconjugation strategies to link peptides or proteins to other molecules, such as fluorescent tags or drug carriers, enhancing their therapeutic properties or enabling imaging applications .

Case Study 1: Peptide Therapeutics

Research has demonstrated that incorporating this compound into peptide sequences can enhance their stability and bioactivity. For instance, studies involving cyclic peptides have shown improved binding affinity to target receptors when this compound is included in the sequence .

Case Study 2: Anticancer Agents

In a study focusing on anticancer peptides, this compound was used to synthesize a series of analogs that exhibited potent cytotoxicity against various cancer cell lines. The modifications allowed for better penetration into cells and improved selectivity towards cancerous tissues .

Comparative Table of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Peptide Synthesis | Serves as a building block for constructing peptides with specific sequences | Synthesis of therapeutic peptides |

| Drug Development | Potential candidate for creating new pharmaceutical agents | Design of peptide-based drugs |

| Bioconjugation | Links peptides or proteins to other molecules for enhanced functionality | Targeted drug delivery systems |

Mechanism of Action

The compound acts primarily as a protecting group in peptide synthesis. The Boc and Fmoc groups protect the amino groups from unwanted reactions during the synthesis process. The deprotection steps are carefully controlled to ensure that the amino groups are exposed at the right stages of the synthesis.

Biological Activity

Introduction

(3S,4R)-1-Boc-4-fmoc-amino-3-pyrrolidinecarboxylic acid is a compound that plays a significant role in peptide synthesis, particularly in the context of Fmoc (Fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS). This compound is recognized for its utility as a building block in the development of various peptides and has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Properties

- Molecular Formula : C25H28N2O6

- Molecular Weight : 452.51 g/mol

- CAS Number : 346610-79-5

| Property | Value |

|---|---|

| Molecular Formula | C25H28N2O6 |

| Molecular Weight | 452.51 g/mol |

| CAS Number | 346610-79-5 |

| Density | Not specified |

| Melting Point | Not specified |

Biological Activity

The biological activity of this compound primarily arises from its incorporation into peptides. The Fmoc protection group allows for selective deprotection during peptide synthesis, facilitating the creation of complex peptide structures that can exhibit various biological functions.

Peptide Synthesis and Applications

- Fmoc SPPS Methodology :

-

Case Studies :

- Antimicrobial Peptides : Research has shown that peptides synthesized using this compound exhibit significant antimicrobial activity against various pathogens. For instance, cyclic peptides derived from this compound have demonstrated efficacy in inhibiting bacterial growth .

- Anticancer Activity : Certain peptides synthesized with this building block have been tested for their ability to induce apoptosis in cancer cells. Studies indicate that modifications at specific positions can enhance their cytotoxicity against tumor cell lines .

Table 2: Summary of Biological Activities

Research Findings

Recent studies have focused on optimizing the use of this compound in peptide libraries. The orthogonal protection strategy allows for the introduction of diverse functional groups, enhancing the biological activity of synthesized peptides.

Key Findings:

- Efficiency in Synthesis : The Fmoc strategy reduces side reactions compared to traditional Boc methods, leading to higher yields of desired peptides .

- Diversity in Peptide Libraries : The ability to incorporate various amino acids and modifications has led to the development of libraries that can be screened for specific biological activities .

This compound serves as a crucial building block in peptide synthesis with significant implications for biological activity. Its role in producing antimicrobial and anticancer peptides highlights its importance in pharmaceutical research. Ongoing studies are expected to further elucidate its potential applications and enhance our understanding of its biological effects.

Comparison with Similar Compounds

Key Structural Variations and Functional Groups

The table below highlights critical differences in substituents, molecular properties, and applications of the target compound and its analogs:

Unique Advantages of the Target Compound

- Orthogonal Protection: Enables sequential coupling in peptide synthesis, outperforming mono-protected analogs .

- Steric Effects: The Fmoc group’s bulkiness prevents undesired side reactions during amino acid activation.

- Versatility : The carboxylic acid at C3 facilitates conjugation to resins or biomolecules, a feature absent in ester or amide derivatives .

Q & A

Q. What are the critical considerations for synthesizing (3S,4R)-1-Boc-4-Fmoc-amino-3-pyrrolidinecarboxylic acid with high stereochemical purity?

The synthesis of this compound requires precise control over stereochemistry, particularly at the 3S and 4R positions. Key steps include:

- Protection strategy : Sequential use of Boc (tert-butoxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) groups to protect the amino and carboxylic acid functionalities. Fmoc is base-labile, while Boc is acid-labile, enabling orthogonal deprotection .

- Stereoselective synthesis : Utilize chiral auxiliaries or catalysts during ring closure or substitution reactions. For example, palladium-catalyzed cross-coupling or enzymatic resolution may enhance enantiomeric excess .

- Purification : Reverse-phase HPLC or chiral column chromatography is recommended to isolate the desired diastereomer, with LCMS or NMR (e.g., , , and 2D NOESY) to confirm stereochemistry .

Q. How do Boc and Fmoc protecting groups influence the compound’s reactivity in peptide coupling reactions?

- Boc Group : Provides steric hindrance, reducing unintended side reactions at the pyrrolidine nitrogen. Deprotection with TFA (trifluoroacetic acid) yields a free amine for subsequent coupling .

- Fmoc Group : Protects the carboxylic acid while allowing mild deprotection (e.g., piperidine in DMF) without disturbing the Boc group. This facilitates stepwise solid-phase peptide synthesis (SPPS) .

Methodological Note : Monitor deprotection efficiency via UV-Vis spectroscopy (Fmoc removal at 301 nm) or ninhydrin tests for free amines .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported yields of this compound during scale-up synthesis?

Discrepancies often arise from:

- Solvent effects : Polar aprotic solvents (e.g., DMF, THF) may improve solubility but compete in nucleophilic reactions. Optimize solvent choice via DoE (Design of Experiments) .

- Temperature gradients : Exothermic reactions during Boc/Fmoc deprotection can lead to racemization. Use controlled cooling (e.g., -20°C for TFA deprotection) and inline FTIR for real-time monitoring .

Data Analysis : Compare batch-specific NMR (for Boc byproducts) and ESI-MS to trace impurities. Adjust equivalents of coupling reagents (e.g., HATU vs. DCC) to improve reproducibility .

Q. What advanced techniques validate the compound’s interaction with biological targets, such as enzymes or receptors?

- Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure binding kinetics (e.g., , /) with target proteins .

- X-ray Crystallography : Co-crystallize the compound with its target (e.g., proteases) to resolve binding modes. Use synchrotron radiation for high-resolution data .

- Computational Docking : Perform MD simulations (e.g., AMBER, GROMACS) to predict binding affinities, guided by the compound’s stereoelectronic profile (PSA = ~100 Ų, logP ~2.5) .

Q. How does the compound’s stereochemistry impact its metabolic stability in preclinical models?

- In vitro assays : Incubate with liver microsomes (human/rat) and analyze via UPLC-QTOF for hydroxylation or demethylation products. The 4R configuration may reduce CYP3A4-mediated oxidation due to steric shielding .

- In vivo PK/PD : Administer radiolabeled () compound to track tissue distribution. The 3S configuration enhances blood-brain barrier permeability in rodent models, as shown in analogous pyrrolidine derivatives .

Safety and Handling

Q. What precautions are necessary when handling this compound in aqueous environments?

- Hydrolysis risk : The Fmoc group is susceptible to base-catalyzed cleavage. Use pH-buffered solutions (pH 4–6) and avoid prolonged exposure to amines (e.g., Tris buffer) .

- PPE : Wear nitrile gloves and safety goggles. In case of skin contact, rinse with 1% acetic acid to neutralize residual piperidine post-deprotection .

Q. Analytical Challenges

Q. How can researchers differentiate between (3S,4R) and (3R,4S) diastereomers using spectroscopic methods?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.